Magl-IN-8 -

Magl-IN-8

Catalog Number: EVT-15272222
CAS Number:
Molecular Formula: C25H23F3N2O2S
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Magl-IN-8 is a compound that acts as an inhibitor of monoacylglycerol lipase, an enzyme integral to the metabolism of endocannabinoids. This compound has garnered attention due to its potential therapeutic applications in various neuropsychiatric and inflammatory disorders. Monoacylglycerol lipase is primarily responsible for the hydrolysis of 2-arachidonoylglycerol, a significant endocannabinoid involved in numerous physiological processes.

Source

The compound Magl-IN-8 is derived from a series of synthetic pathways aimed at developing selective inhibitors for monoacylglycerol lipase. Research has focused on optimizing the structure of these inhibitors to enhance their efficacy and selectivity while minimizing off-target effects.

Classification

Magl-IN-8 is classified as a reversible inhibitor of monoacylglycerol lipase. It belongs to a broader category of compounds that modulate endocannabinoid signaling pathways, which are crucial for maintaining homeostasis in the central nervous system.

Synthesis Analysis

Methods

The synthesis of Magl-IN-8 involves several key steps that utilize various organic chemistry techniques. The primary approach includes:

  1. Formation of Key Intermediates: Initial reactions often involve the use of protecting groups and coupling reactions to form the core structure of the compound.
  2. Functionalization: Specific functional groups are introduced through reactions such as nucleophilic substitutions and acylations.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity levels necessary for biological testing.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of Magl-IN-8 features a complex arrangement that includes multiple functional groups designed to interact specifically with the active site of monoacylglycerol lipase. The precise three-dimensional conformation is essential for its inhibitory activity.

Data

Crystallographic studies may provide insights into the binding interactions between Magl-IN-8 and monoacylglycerol lipase, revealing how specific atoms within the compound interact with residues in the enzyme's active site.

Chemical Reactions Analysis

Reactions

Magl-IN-8 undergoes specific chemical reactions that facilitate its interaction with monoacylglycerol lipase. The primary reaction involves the formation of a stable enzyme-inhibitor complex, which effectively blocks the substrate access to the active site.

Technical Details

The binding mechanism typically involves hydrogen bonding and hydrophobic interactions between Magl-IN-8 and key residues within the enzyme. Studies utilizing molecular dynamics simulations have shown that these interactions are crucial for maintaining the stability of the inhibitor-enzyme complex over time.

Mechanism of Action

Process

The mechanism by which Magl-IN-8 exerts its inhibitory effects involves several steps:

  1. Binding: The compound binds to the active site of monoacylglycerol lipase.
  2. Inhibition: This binding prevents the hydrolysis of 2-arachidonoylglycerol, leading to increased levels of this endocannabinoid.
  3. Physiological Effects: Elevated levels of 2-arachidonoylglycerol can modulate various signaling pathways, potentially alleviating symptoms associated with inflammation and neuropsychiatric disorders.

Data

Quantitative analysis often includes measuring changes in 2-arachidonoylglycerol levels in biological assays following treatment with Magl-IN-8, providing insight into its pharmacological efficacy.

Physical and Chemical Properties Analysis

Physical Properties

Magl-IN-8 exhibits specific physical properties that influence its behavior in biological systems, including solubility, stability under physiological conditions, and permeability across cellular membranes.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Determines dosage calculations and formulation strategies.
  • pKa Values: Inform about ionization states at physiological pH, affecting solubility and absorption.
  • Stability: Evaluated under various conditions to ensure efficacy during storage and use.

Relevant data from studies indicate that modifications to certain functional groups can enhance or diminish these properties, guiding further development.

Applications

Scientific Uses

Magl-IN-8 has potential applications in various scientific fields:

  1. Neuroscience: As a tool for studying endocannabinoid signaling pathways.
  2. Pharmacology: Investigating therapeutic effects in models of neuroinflammation and pain.
  3. Drug Development: Serving as a lead compound for developing new treatments targeting monoacylglycerol lipase-related disorders.

Research continues to explore its efficacy in clinical settings and its potential role in therapeutic regimens for conditions such as anxiety, depression, and chronic pain syndromes.

Biological Context of MAGL Inhibition

Monoacylglycerol Lipase (MAGL) in Endocannabinoid Signaling Pathways

Monoacylglycerol lipase (MAGL) is a 33 kDa serine hydrolase enzyme central to endocannabinoid system (ECS) regulation. It catalyzes the hydrolysis of monoacylglycerols, most notably the endocannabinoid 2-arachidonoylglycerol (2-AG), into free fatty acids and glycerol. The enzyme contains a catalytic triad (Ser122-His269-Asp239) within a conserved Gly-X-Ser-X-Gly (GXSXG) motif, characteristic of the α/β-hydrolase fold superfamily [1] [6]. MAGL is the primary regulator of 2-AG inactivation in the central nervous system (CNS), accounting for ~85% of its hydrolysis. By terminating 2-AG signaling, MAGL indirectly modulates cannabinoid receptor (CB1 and CB2) activity, which governs critical physiological processes including neurotransmission, pain perception, neuroinflammation, and energy metabolism [1] [2] [7].

Table 1: Key Enzymes in Endocannabinoid Metabolism

EnzymePrimary SubstrateCatalytic ProductsPhysiological Role
MAGL2-AGArachidonic acid + GlycerolTerminates CB1/CB2 signaling
FAAHAnandamide (AEA)Arachidonic acid + EthanolamineDegrades AEA at postsynaptic terminals
ABHD62-AGArachidonic acid + GlycerolMinor contributor to 2-AG hydrolysis (~4%)
ABHD122-AGArachidonic acid + GlycerolMinor contributor to 2-AG hydrolysis (~9%)

MAGL’s Dual Role in 2-AG Hydrolysis and Pro-Inflammatory Eicosanoid Biosynthesis

Beyond its canonical function in endocannabinoid metabolism, MAGL serves as a critical nexus between endocannabinoid and eicosanoid signaling pathways. The hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), the primary precursor for pro-inflammatory eicosanoids including prostaglandins (e.g., PGE2), thromboxanes, and leukotrienes [1] [6]. This biochemical link positions MAGL as a dual metabolic switch:

  • Elevation of 2-AG: MAGL inhibition increases 2-AG levels, enhancing cannabinoid receptor-mediated anti-inflammatory and neuroprotective effects.
  • Reduction of AA: Concomitant reduction in AA availability suppresses cyclooxygenase (COX)-dependent eicosanoid biosynthesis, attenuating neuroinflammation and oxidative stress [4] [6] [9].

Pharmacological studies demonstrate this duality. Global MAGL knockout mice (Mgll⁻/⁻) or wild-type mice treated with the selective inhibitor JZL184 exhibit 5–10-fold increases in brain 2-AG levels and 50–80% reductions in brain AA and prostaglandins [2] [4]. This dual mechanism underpins the therapeutic rationale for MAGL inhibitors in disorders characterized by neuroinflammation or excessive eicosanoid production.

Table 2: Metabolic Consequences of MAGL Inhibition

Metabolic PathwayBiochemical ChangeDownstream Effects
2-AG hydrolysis↑ 2-AG levels (5–10-fold in CNS)Enhanced CB1/CB2 neuroprotection
AA release↓ AA levels (50–80% in CNS)Reduced COX-mediated prostaglandin synthesis
Lipid network↓ Free fatty acids, lysophospholipidsImpaired cancer cell migration and invasion

Pathophysiological Implications of MAGL Dysregulation in Neurodegeneration and Cancer

Dysregulated MAGL expression or activity is mechanistically linked to the pathogenesis of neurodegeneration and cancer through distinct yet overlapping pathways:

Neurodegenerative Disorders

Chronic neuroinflammation driven by elevated eicosanoids is a hallmark of Alzheimer’s disease (AD) and Parkinson’s disease (PD). MAGL is upregulated in AD models, where its hyperactivity depletes 2-AG and amplifies AA-derived neurotoxic eicosanoids [1] [7]. This establishes a vicious cycle:

  • Aβ plaques and tau tangles in AD upregulate MAGL → ↓ 2-AG → loss of CB1-mediated neuroprotection.
  • ↑ AA → ↑ PGE2 → microglial activation → neuronal death [3] [7].Epidemiological studies further reveal an inverse comorbidity between cancer and neurodegenerative diseases, suggesting opposing metabolic dysregulation. Aggressive cancers exhibit hyperactive glycolysis (Warburg effect), while neurodegenerative brains show suppressed aerobic glycolysis, implicating MAGL as a potential metabolic switch [7].

Cancer Malignancy

In aggressive carcinomas (e.g., prostate, breast, ovarian), MAGL is overexpressed and orchestrates a fatty acid network that fuels tumor progression. MAGL hydrolyzes monoacylglycerols to release FFAs, which serve as:

  • Bioenergetic substrates: FFAs feed mitochondrial β-oxidation to sustain ATP production.
  • Signaling molecules: FFAs are converted to oncogenic lipids (e.g., lysophospholipids, phosphatidic acid).
  • Eicosanoid precursors: AA-derived prostaglandins (e.g., PGE2) promote angiogenesis and metastasis [10].

In androgen-independent prostate cancer cells (PC3, DU145), MAGL activity is 3–5-fold higher than in androgen-dependent lines (LNCaP). Silencing MAGL or inhibiting it with JZL184 reduces free fatty acid pools by >50%, suppresses migration, invasion, and tumor growth, and downregulates EMT/CSC markers (e.g., Snail, Twist) [10]. Notably, the pro-tumorigenic effects of MAGL are partially reversed by adding exogenous fatty acids or CB1 antagonists, confirming its dual role in lipid metabolism and endocannabinoid signaling in cancer [10].

Table 3: Pathological Roles of MAGL in Disease

Disease ContextMAGL DysregulationKey Pathogenic Mechanisms
Alzheimer’s diseaseUpregulated in brain↓ 2-AG → loss of neuroprotection; ↑ AA → neuroinflammation
Prostate cancerOverexpressed (3–5-fold)↑ FFAs → oncogenic lipid synthesis; EMT/CSC activation
Hepatic injuryElevated in hepatocytes↑ Pro-inflammatory eicosanoids; oxidative stress

Concluding Remarks

MAGL inhibition represents a compelling therapeutic strategy that simultaneously harnesses the neuroprotective effects of endocannabinoids and dampens pro-inflammatory eicosanoid pathways. The development of reversible, peripherally restricted inhibitors like Magl-IN-8 offers promise in dissecting MAGL’s tissue-specific roles while minimizing CNS-mediated side effects. Future research should prioritize isoform-selective inhibitors and elucidate MAGL’s interactions with complementary metabolic networks in disease microenvironments.

Properties

Product Name

Magl-IN-8

IUPAC Name

(3-hydroxyphenyl)-[4-[[3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperidin-1-yl]methanone

Molecular Formula

C25H23F3N2O2S

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C25H23F3N2O2S/c26-25(27,28)20-7-10-29-23(16-20)33-22-6-1-3-18(14-22)13-17-8-11-30(12-9-17)24(32)19-4-2-5-21(31)15-19/h1-7,10,14-17,31H,8-9,11-13H2

InChI Key

DKZSLMUJNIBFIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC(=CC=C2)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=CC(=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.